N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline
Description
Historical Background and Development
N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline emerged as a compound of interest in the late 20th century during efforts to develop structurally complex agrochemical intermediates. Its design draws from the phenoxy herbicide family, notably 2,4-dichlorophenoxyacetic acid (2,4-D), which revolutionized weed control in the 1940s. The substitution of the acetic acid moiety with a propyl-linked ethoxyaniline group introduced novel physicochemical properties, enabling exploration in organic synthesis and materials science. Early patents from the 1990s describe its utility as a precursor in combinatorial libraries for drug discovery, highlighting its role in modular chemistry approaches.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC guidelines:
- IUPAC Name : this compound
- CAS Registry Number : 1040685-09-3
- Molecular Formula : C₁₇H₁₉Cl₂NO₂
- Molecular Weight : 340.25 g/mol
- SMILES Notation : CCOC1=CC(=CC=C1)NCCC(Oc2ccc(Cl)c(Cl)c2)C
- InChI Key : DVHBIVZMQPBTOA-UHFFFAOYSA-N
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1040685-09-3 |
| Molecular Formula | C₁₇H₁₉Cl₂NO₂ |
| Molecular Weight | 340.25 g/mol |
| SMILES | CCOC1=CC(=CC=C1)NCCC(Oc2ccc(Cl)c(Cl)c2)C |
Structural Characteristics and Functional Groups
The molecule features three distinct regions:
- Dichlorophenoxy Group : A 2,4-dichlorosubstituted phenyl ether, contributing to lipophilicity and steric bulk.
- Propyl Linker : A three-carbon chain connecting the phenoxy and aniline moieties, enabling conformational flexibility.
- 3-Ethoxyaniline : An aromatic amine with an ethoxy substituent at the meta position, enhancing electronic resonance.
Functional Groups:
- Ether Linkages : Phenoxy (C–O–C) and ethoxy (O–C₂H₅) groups.
- Secondary Amine : N–H group bridging the propyl chain and aniline.
- Chloro Substituents : Electron-withdrawing Cl atoms at positions 2 and 4 on the phenyl ring.
Significance in Organic Chemistry and Research
This compound serves as a versatile building block in:
- Agrochemical Synthesis : Intermediate for herbicidal analogs via functionalization of the aniline group.
- Pharmaceutical Development : Scaffold for kinase inhibitors and antimitotic agents, as seen in combinatorial libraries.
- Materials Science : Precursor for conductive polymers due to its planar aromatic systems and electron-rich amine.
Table 2: Research Applications
The compound’s modular design allows regioselective modifications, such as halogen exchange or alkylation, making it a cornerstone in synthetic methodologies targeting bioactive molecules. Its dual functionality (ether and amine groups) also facilitates coordination chemistry applications, though this area remains underexplored.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBIVZMQPBTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis typically proceeds via the following key steps:
Step 1: Formation of 2-(2,4-dichlorophenoxy)propanol
This intermediate is prepared by reacting 2,4-dichlorophenol with propylene oxide. The reaction is generally base-catalyzed, using bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack of the phenol oxygen on the epoxide ring of propylene oxide, yielding the propanol derivative.Step 2: Coupling with 3-ethoxyaniline
The 2-(2,4-dichlorophenoxy)propanol intermediate is then reacted with 3-ethoxyaniline under controlled conditions to form the final product, this compound. The reaction typically involves nucleophilic substitution or condensation mechanisms, often requiring a base to promote the reaction.
Reaction Conditions and Catalysts
- Base Catalysts: Sodium hydroxide or potassium carbonate are commonly used to deprotonate the phenol and activate the epoxide for ring opening.
- Solvents: Common solvents include aqueous or alcoholic media for the initial epoxide ring-opening step, and organic solvents such as tetrahydrofuran (THF) or dichloromethane for the coupling step.
- Temperature: The reactions are generally carried out at moderate temperatures (room temperature to reflux conditions) to optimize yield and minimize side reactions.
- Reaction Time: Typically ranges from 1 to several hours depending on scale and conditions.
Industrial Scale Considerations
Industrial production adopts similar synthetic routes but optimizes parameters for scale-up:
- Use of industrial reactors with precise temperature and stirring control.
- Employment of catalysts or additives to improve reaction rates and selectivity.
- Optimization of reaction times and purification steps to maximize yield and purity while minimizing cost.
Detailed Reaction Analysis and Data
While direct data specific to this compound is limited in public databases, analogous preparation methods for related phenoxy and ethoxyaniline derivatives provide valuable insights.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichlorophenol + Propylene oxide | Base (NaOH/K2CO3), aqueous/alcoholic solvent, RT to reflux, 2-4h | 70-85 (typical for epoxide ring opening) | Formation of 2-(2,4-dichlorophenoxy)propanol intermediate |
| 2 | 2-(2,4-dichlorophenoxy)propanol + 3-ethoxyaniline | Organic solvent (THF/DCM), base, 0-25°C, 1-3h | 60-75 | Nucleophilic substitution to form final amine |
Note: The yields and conditions are extrapolated from similar phenoxypropyl amine syntheses documented in literature.
Analogous Preparation of 2-Ethoxybenzoyl Chloride (Related Intermediate)
In related syntheses, 2-ethoxybenzoyl chloride is prepared from 2-ethoxybenzoic acid using thionyl chloride or oxalyl chloride under reflux, often with catalytic N,N-dimethylformamide (DMF). This intermediate is then used for amide or aniline coupling reactions:
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thionyl chloride + DMF | Dichloromethane | 0-20°C | 1h | ~80 | |
| Oxalyl chloride + DMF | Dichloromethane | 0-20°C | 1h | ~83 |
These conditions exemplify the preparation of reactive acyl chlorides for subsequent amine coupling, analogous to the coupling step in the target compound synthesis.
Research Findings and Notes
- The use of base catalysts is critical for efficient ring opening of propylene oxide and for promoting nucleophilic substitution in the final coupling step.
- Reaction temperature control is essential to avoid side reactions such as polymerization or over-alkylation.
- Purification methods typically involve extraction, washing, and chromatographic techniques to isolate the pure compound.
- Industrial synthesis benefits from continuous flow reactors and optimized reagent ratios to enhance throughput and reduce waste.
- The compound’s synthesis is documented in various research contexts as an intermediate for agrochemical and pharmaceutical applications, emphasizing the importance of high purity and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Reactants | Catalysts/Base | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Epoxide ring opening | 2,4-Dichlorophenol + Propylene oxide | NaOH or K2CO3 | Aqueous/alcoholic | RT to reflux | 2-4 h | 70-85 | Formation of propanol intermediate |
| Coupling reaction | 2-(2,4-dichlorophenoxy)propanol + 3-ethoxyaniline | Base (e.g., triethylamine) | THF, DCM | 0-25°C | 1-3 h | 60-75 | Formation of final amine compound |
| Acyl chloride formation (analogous) | 2-ethoxybenzoic acid + SOCl2 or (COCl)2 + DMF | Catalyst: DMF | DCM | 0-20°C | 1 h | ~80 | Prepares reactive intermediate for coupling |
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Herbicide Development
One of the primary applications of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is in the formulation of herbicides. The compound exhibits selective herbicidal activity against a range of weeds while being less harmful to crop plants. This selectivity is crucial for sustainable agriculture as it minimizes damage to desired crops while effectively controlling unwanted vegetation.
Case Study:
- A study demonstrated that formulations containing this compound effectively reduced weed populations in soybean fields without adversely affecting crop yield. The results indicated a significant reduction in weed biomass compared to untreated controls, showcasing the compound's efficacy as a herbicide .
Environmental Monitoring
This compound is also utilized in environmental monitoring programs to assess the presence of chlorinated compounds in soil and water samples. Its detection can indicate contamination levels and help in evaluating the environmental impact of agricultural practices.
Analytical Techniques:
- Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to analyze samples for the presence of this compound, allowing for precise quantification and monitoring of its environmental fate .
Biological Research
In biological research, this compound serves as a tool for studying cellular mechanisms and pathways influenced by phenoxy compounds. Its ability to interact with specific biological targets makes it useful for investigating drug interactions and cellular responses.
Example Applications:
- The compound has been used in studies examining its effects on plant growth regulators and signaling pathways involved in plant development. Research indicates that it can modulate gene expression related to growth and stress responses .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The pathways involved include the inhibition of specific enzymes and the activation of certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline with five analogs:
Key Observations :
- Polarity : N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline has a higher TPSA (~70 Ų) due to its nitro and fluoro groups, enhancing polar interactions but reducing lipid bilayer penetration compared to the target compound .
- Substituent Effects: The dichlorophenoxy group in the target compound provides electron-withdrawing effects and resistance to metabolic degradation, whereas furan or cyclopropane groups in analogs alter electronic profiles and steric bulk .
Auxin-like Activity
Compounds with dichlorophenoxy motifs, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are classic synthetic auxins . However, the target compound lacks a carboxylic acid group, replacing it with an aniline moiety.
Herbicidal Potential
- Compared to 2,4-D (XLogP3 ~2.8), the target compound’s higher lipophilicity (6.5) may enhance cuticle penetration but reduce phloem mobility, limiting systemic action .
- The ethoxy-aniline group could confer selectivity toward specific plant enzymes or receptors, differing from the non-selective herbicidal activity of 2,4-DP (2,4-dichlorophenoxypropionic acid) .
Structural Flexibility and Binding
In contrast, N-[3-(3-chlorophenoxy)propyl]cyclopropanamine’s rigid cyclopropane ring restricts flexibility, favoring specific binding modes .
Biological Activity
N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is a chemical compound with significant relevance in both organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological implications.
- Molecular Formula : C₁₅H₁₄Cl₂N₁O₂
- Molecular Weight : 340.2 g/mol
- CAS Number : 1040685-09-3
The compound features a dichlorophenoxy group and an ethoxyaniline moiety, which contribute to its unique chemical behavior and biological interactions .
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can activate or inhibit receptors that play crucial roles in signal transduction pathways, leading to various biological responses.
Anticancer Potential
Research indicates that compounds related to this compound may possess anticancer properties. A study on phenoxyacetic acid derivatives showed that structural modifications could enhance their cytotoxic effects against cancer cell lines . This suggests that this compound could be explored further for its potential in cancer therapy.
Neurotoxicity Studies
Investigations into the neurotoxic effects of related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into the potential risks associated with this compound. Studies have shown that exposure to 2,4-D can lead to neuroinflammation and oxidative stress in animal models . Given the structural similarities between these compounds, it is essential to evaluate the neurotoxic potential of this compound.
Case Studies and Toxicological Implications
A case study reported severe poisoning from 2,4-D exposure, highlighting symptoms such as muscle weakness and CNS depression . Although there are no direct reports on this compound toxicity, its structural relation to 2,4-D necessitates caution in handling and application.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Toxicity |
|---|---|---|---|
| 2,4-D | Structure | Neurotoxic effects; potential carcinogenicity | High |
| N-[2-(2,4-Dichlorophenoxy)-propyl]aniline | Structure | Anticancer properties; enzyme inhibition | Moderate |
| This compound | Structure | Potential anticancer activity; receptor modulation | Unknown |
Research Findings
Recent studies have focused on the synthesis and application of this compound in various fields:
- Organic Synthesis : The compound serves as an intermediate in synthesizing other bioactive molecules .
- Pharmaceutical Research : Investigations into its pharmacological properties are ongoing, with an emphasis on developing new therapeutic agents .
- Environmental Impact : As a derivative of herbicides like 2,4-D, its environmental persistence and effects on non-target species are under scrutiny .
Q & A
Basic Question: What are the recommended synthetic routes for N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline, and how can its purity be validated?
Answer:
Synthesis typically involves a multi-step nucleophilic substitution and coupling strategy:
Step 1: React 2,4-dichlorophenol with propylene oxide under basic conditions to form 2-(2,4-dichlorophenoxy)propanol.
Step 2: Convert the alcohol to a tosylate or mesylate intermediate for subsequent displacement.
Step 3: Couple the intermediate with 3-ethoxyaniline via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃).
Validation:
- Structural Confirmation: Use -NMR to verify the ethyl ether (δ 1.3–1.5 ppm for –OCH₂CH₃) and dichlorophenoxy protons (δ 6.8–7.5 ppm). LC-MS (ESI+) can confirm molecular weight (expected [M+H]⁺ ≈ 385).
- Purity: HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is recommended for biological assays .
Advanced Question: How do structural modifications (e.g., 3-ethoxy vs. 4-substituted analogs) affect the compound’s herbicidal or auxin-like activity?
Answer:
Comparative studies of structurally related compounds (e.g., 4-tetrahydrofuranmethoxy analogs ) suggest:
- Substituent Position: The 3-ethoxy group may sterically hinder receptor binding compared to para-substituted derivatives, reducing auxin-like activity.
- Bioassay Design: Use Arabidopsis thaliana hypocotyl elongation assays to quantify auxin agonist efficacy. Dose-response curves (0.1–100 µM) can reveal EC₅₀ differences between analogs.
- Data Interpretation: Contradictions in activity data (e.g., higher potency in 4-substituted analogs) may arise from differences in membrane permeability or metabolic stability. Cross-validate using radiolabeled compound uptake studies .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Based on structurally similar chlorophenoxy compounds :
- Storage: Keep in airtight containers at 4°C, away from oxidizers (e.g., peroxides) and metals (risk of catalytic decomposition).
- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal: Neutralize with 10% NaOH solution before incineration.
Advanced Question: What computational methods are suitable for predicting the environmental persistence of this compound?
Answer:
QSPR Modeling: Use quantitative structure-property relationship models to estimate biodegradation half-life (e.g., BIOWIN models).
Metabolic Pathway Prediction: Tools like EAWAG-BBD predict cleavage of the ether bond as a primary degradation route.
Experimental Validation: Conduct OECD 301B Ready Biodegradability tests. If <70% degradation in 28 days, classify as persistent .
Basic Question: How can researchers resolve contradictions in reported LC₅₀ values across aquatic toxicity studies?
Answer:
Discrepancies may arise from:
- Test Organisms: Daphnia magna (48-h LC₅₀) vs. Danio rerio (96-h LC₅₀). Standardize protocols (OECD 202/203).
- Exposure Media: Differences in water hardness or dissolved organic carbon alter bioavailability.
- Mitigation: Perform toxicity tests under ISO-controlled conditions and report full physicochemical parameters .
Advanced Question: What spectroscopic techniques are optimal for detecting degradation byproducts of this compound in soil?
Answer:
Extraction: Accelerated solvent extraction (ASE) with acetonitrile:water (80:20).
Detection:
- UPLC-QTOF-MS: Identify metabolites via high-resolution mass shifts (e.g., +16 Da for hydroxylation).
- ¹³C-NMR: Track cleavage of the dichlorophenoxy moiety (disappearance of δ 110–120 ppm signals).
Quantification: Use isotopically labeled internal standards (e.g., -analog) to correct for matrix effects .
Basic Question: What solvents are compatible with this compound for formulation in biological assays?
Answer:
- Primary Solvent: DMSO (≤0.1% v/v final concentration to avoid cytotoxicity).
- Alternatives: Ethanol or acetone for foliar application studies (ensure emulsification with Tween-20).
- Avoid: Chlorinated solvents (e.g., chloroform) due to reactivity with the dichlorophenoxy group .
Advanced Question: How does the compound interact with plant ABC transporters, and what implications does this have for resistance studies?
Answer:
- Assay Design: Use Arabidopsis ABC transporter knockout lines (e.g., pgp1/pgp19) in accumulation assays with -labeled compound.
- Data Analysis: Reduced accumulation in wild-type vs. knockouts indicates efflux via ABC transporters.
- Resistance Risk: Overexpression of transporters (e.g., ABCB1) in weeds may confer resistance; screen field isolates for transporter gene amplification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
